molecular formula C18H13BrClNO B1372846 2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160262-79-2

2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Cat. No.: B1372846
CAS No.: 1160262-79-2
M. Wt: 374.7 g/mol
InChI Key: SSEDFUKGCACQRK-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a bromophenyl group and a carbonyl chloride functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

    Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and phosphines. The reactions are typically carried out in polar solvents like DMF or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted quinoline derivatives.

    Oxidation Reactions: Products include quinoline N-oxides.

    Reduction Reactions: Products include alcohols or amines.

Scientific Research Applications

2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Quinoline derivatives are known for their antimicrobial and antiviral properties, making this compound a potential candidate for drug development.

    Medicine: It can be used in the development of pharmaceuticals targeting various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the carbonyl chloride group can form covalent bonds with nucleophilic amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its versatility in synthetic chemistry and potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(3-bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClNO/c1-10-6-11(2)17-14(7-10)15(18(20)22)9-16(21-17)12-4-3-5-13(19)8-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEDFUKGCACQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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